3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid
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Overview
Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and trifluoromethyl group attached to the pyridine ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable propanoic acid derivative. One common method involves the use of 2-(4-hydroxyphenoxy)propanoic acid and 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate as a reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may yield oxidized or reduced forms of the compound.
Scientific Research Applications
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence its binding affinity and activity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the propanoic acid moiety.
Fluazifop-butyl: An agrochemical that contains a trifluoromethyl group and is used as a herbicide.
Haloxyfop-R-methyl: Another herbicide with a similar trifluoromethyl group.
Uniqueness
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to the combination of its chloro, trifluoromethyl, and propanoic acid groups
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQNTURDIPVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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